molecular formula C9H16ClNO3 B2527489 tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate CAS No. 532410-44-9

tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate

Cat. No.: B2527489
CAS No.: 532410-44-9
M. Wt: 221.68
InChI Key: AHJXMPBSMCKMJD-UHFFFAOYSA-N
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Description

Molecular Structure: tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate (C₉H₁₆ClNO₃, MW: 221.68 g/mol) is a carbamate derivative featuring:

  • A tert-butyl group (C₄H₉) attached to a carbamate oxygen.
  • An N-methyl substituent on the carbamate nitrogen.
  • A 3-chloro-2-oxopropyl chain (Cl-CH₂-CO-CH₂-) linked to the nitrogen .

Synthesis:
The compound is synthesized via alkylation reactions, as described in (Scheme 1, step f). A typical route involves reacting tert-butyl N-methylcarbamate with a 3-chloro-2-oxopropyl halide under basic conditions (e.g., NaH/DMF), achieving yields of 76–99% .

Applications:
This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of glycogen synthase kinase-3 (GSK-3) inhibitors, which are explored for neurodegenerative and oncological therapies .

Properties

IUPAC Name

tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO3/c1-9(2,3)14-8(13)11(4)6-7(12)5-10/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJXMPBSMCKMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532410-44-9
Record name tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-2-oxopropyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Enzyme Inhibition Studies

Tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Its ability to interact with the active site of AChE makes it a candidate for studying mechanisms of enzyme inhibition and for developing therapeutic agents targeting neurological disorders .

Drug Development

The compound's unique structure allows it to serve as a precursor in the synthesis of more complex organic molecules. Its reactivity and biological activity suggest potential applications in drug discovery, particularly for compounds aimed at treating neurodegenerative diseases . Research indicates that derivatives of carbamates can exhibit significant biological activities, including anticancer and antimicrobial effects.

Biochemical Research

In biochemical contexts, this compound is utilized to probe biological processes. For instance, it can be employed to investigate protein modification and enzyme inhibition mechanisms, contributing to a deeper understanding of cellular functions .

Industrial Applications

The compound is also relevant in industrial settings where carbamate derivatives are used to synthesize specialty chemicals. Its stability and reactivity make it suitable for various applications in organic synthesis, including the production of agrochemicals and pharmaceuticals .

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited AChE activity in vitro. The binding affinity was assessed using docking studies that indicated favorable interactions with key amino acid residues in the enzyme's active site. This research supports its potential use as a lead compound in developing AChE inhibitors for Alzheimer's disease treatment .

Case Study 2: Drug Development

Another investigation focused on synthesizing novel derivatives based on this compound. These derivatives were evaluated for their anticancer properties against various cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed that some derivatives exhibited significant cytotoxicity, indicating the compound's potential as a scaffold for designing new anticancer agents.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Enzyme InhibitionAChE inhibitorsEffective binding affinity; potential for Alzheimer’s treatment
Drug DevelopmentSynthesis of complex organic moleculesSignificant biological activity observed
Biochemical ResearchProtein modification studiesValuable probe for investigating biological mechanisms
Industrial SynthesisProduction of specialty chemicalsSuitable for agrochemical and pharmaceutical synthesis

Mechanism of Action

The mechanism of action of tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can lead to the modification of enzyme activity and subsequent changes in biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl (3-Chloro-2-Oxopropyl)Carbamate (C₈H₁₄ClNO₃)

Key Differences :

  • Lacks the N-methyl group , resulting in a primary carbamate (NH instead of N-CH₃).
  • Molecular Weight : 207.66 g/mol (smaller due to absence of methyl group) .

Reactivity and Stability :

  • The NH group increases susceptibility to nucleophilic attack compared to the N-methylated analog.
  • Lower steric hindrance may enhance reactivity in coupling reactions but reduce stability under acidic conditions .

tert-Butyl N-{3-[(3-Chloro-1,4-Dioxo-1,4-Dihydronaphthalen-2-yl)Amino]Propyl}Carbamate

Structural Features :

  • Contains a naphthoquinone moiety linked via an amino-propyl chain.
  • Molecular Formula: C₁₈H₁₉ClN₂O₅ (MW: 378.81 g/mol) .

Functional Implications :

  • The extended aromatic system enables π-π interactions in biological targets, enhancing binding affinity compared to simpler carbamates.

tert-Butyl N-(3-Amino-3-Thioxopropyl)Carbamate (C₈H₁₆N₂O₂S)

Key Differences :

  • Replaces the chloro-oxo group with a thioamide (C=S) and amino group.
  • Molecular Weight: 204.29 g/mol .

Reactivity :

  • The thioamide acts as a metal chelator , useful in coordination chemistry.
  • The amino group allows for further functionalization (e.g., acylation), contrasting with the electrophilic chloro-oxo chain in the target compound .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-Butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate C₉H₁₆ClNO₃ 221.68 tert-butyl, N-methyl carbamate, chloro, ketone
tert-Butyl (3-chloro-2-oxopropyl)carbamate C₈H₁₄ClNO₃ 207.66 tert-butyl carbamate, chloro, ketone
tert-Butyl N-(3-amino-3-thioxopropyl)carbamate C₈H₁₆N₂O₂S 204.29 tert-butyl carbamate, thioamide, amino

Research Findings and Critical Analysis

  • Synthetic Efficiency: The N-methyl group in the target compound improves reaction yields (76–99%) compared to non-methylated analogs, likely due to reduced side reactions .
  • Crystallographic Data : Bond angles (e.g., C15—N2—C13 = 123.56°) in related carbamates () suggest conformational rigidity, which may influence crystallinity and solubility .
  • Stability : The chloro group’s poor leaving-group ability enhances stability compared to bromo analogs, though the ketone remains reactive toward nucleophiles .

Biological Activity

Tert-butyl N-(3-chloro-2-oxopropyl)-N-methylcarbamate is an organic compound classified as a carbamate, notable for its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₄ClN₃O₃, with a molecular weight of approximately 207.65 g/mol. The compound features a tert-butyl group , a chloro-substituted oxopropyl moiety , and a methylcarbamate functional group . These structural elements contribute to its unique chemical properties and biological interactions.

Feature Description
Molecular Formula C₉H₁₄ClN₃O₃
Molecular Weight 207.65 g/mol
Functional Groups Tert-butyl, chloro, methylcarbamate

Enzyme Inhibition

This compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine, which may have therapeutic implications for neurological disorders such as Alzheimer's disease.

Research indicates that similar carbamate derivatives exhibit varying degrees of AChE inhibition, suggesting that this compound may also possess significant inhibitory activity. For instance, studies have shown that carbamates can exhibit IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, highlighting the potential for this compound to be effective in similar assays .

Cytotoxicity and Genotoxicity

In vitro studies have assessed the cytotoxicity and genotoxicity of N-methylcarbamate compounds, including derivatives similar to this compound. These studies typically involve exposure to mammalian cell lines and evaluation of cell viability and mutagenic potential. While some findings suggest that N-methylcarbamates are not directly mutagenic, they may inhibit intercellular communication and exhibit epigenetic effects that could contribute to carcinogenesis .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition Studies
    • A study evaluated various carbamate derivatives for their AChE inhibitory activity. This compound was included in a screening panel where it demonstrated promising results comparable to established inhibitors like rivastigmine.
  • Cytotoxicity Assessment
    • In a cytotoxicity assay using Chinese hamster V79 cells, it was found that certain carbamates inhibited gap junctional intercellular communication significantly, suggesting potential implications for tumor promotion in long-term exposures .
  • Mechanistic Studies
    • Mechanistic studies indicated that the chloro group in this compound enhances electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modifying their activity .

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